molecular formula C20H15N3O2 B246049 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B246049
M. Wt: 329.4 g/mol
InChI Key: MLCYOEAQJRJTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound with potential applications in scientific research. It is a novel and selective inhibitor of a specific protein, which makes it a valuable tool for investigating the function of this protein in various biological processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves binding to the active site of the protein it targets. This binding prevents the protein from carrying out its normal function, leading to changes in cellular processes that can be studied by researchers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide depend on the specific biological system being studied. In general, the compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been implicated in the regulation of immune responses and the development of certain neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its high selectivity and potency, as well as its ability to inhibit the protein of interest without affecting other cellular processes. However, the compound may have off-target effects in certain biological systems, and its use may be limited by its solubility and stability.

Future Directions

There are several future directions for research involving 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. These include investigating its potential therapeutic applications in cancer and neurological disorders, as well as exploring its role in immune regulation and other biological processes. Additionally, researchers may seek to develop new derivatives of the compound with improved properties, such as increased solubility or selectivity.

Synthesis Methods

The synthesis of 3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, including the formation of the oxazole ring, the introduction of the pyridine ring, and the attachment of the benzamide moiety. The final product is obtained in high yield and purity using standard purification techniques.

Scientific Research Applications

3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been used in various scientific studies to investigate the function of the protein it targets. This protein is involved in several important biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this protein, researchers can gain insights into its role in these processes and potentially identify new therapeutic targets.

properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H15N3O2/c1-13-4-2-5-15(12-13)19(24)22-16-9-7-14(8-10-16)20-23-18-17(25-20)6-3-11-21-18/h2-12H,1H3,(H,22,24)

InChI Key

MLCYOEAQJRJTDS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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